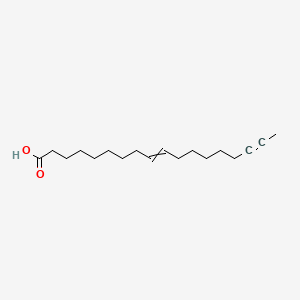
Cyanidin 3-O-galactoside
Übersicht
Beschreibung
Cyanidin 3-O-galactoside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is particularly abundant in red-skinned or red-fleshed apples, hawthorn, bilberries, cranberries, chokeberries, and lingonberries . This compound is known for its vibrant color and numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanidin 3-O-galactoside is biosynthesized from cyanidin and uridine diphosphate galactose. The biosynthesis involves a series of reactions starting from phenylalanine, which undergoes deamination, hydroxylation, dehydration, condensation, cyclization, methylation, and glycosylation . The key enzyme involved in this process is galactosyltransferase, which utilizes uridine diphosphate galactose and cyanidin as substrates .
Industrial Production Methods: Industrial production of cyanidin 3-galactoside typically involves extraction from natural sources. Chokeberry is considered the most practical natural source for mass production due to its high content of this compound . Various extraction methods, including solvent extraction and preparative medium pressure liquid chromatography, are employed to isolate and purify cyanidin 3-galactoside .
Analyse Chemischer Reaktionen
Types of Reactions: Cyanidin 3-O-galactoside undergoes several types of chemical reactions, including oxidation, reduction, and glycosylation .
Common Reagents and Conditions:
Glycosylation: This reaction involves the addition of sugar moieties to the cyanidin molecule, catalyzed by enzymes like galactosyltransferase.
Major Products: The major products formed from these reactions include various glycosylated and oxidized derivatives of cyanidin .
Wissenschaftliche Forschungsanwendungen
Cyanidin 3-O-galactoside has a wide range of scientific research applications:
Wirkmechanismus
Cyanidin 3-O-galactoside exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and enhances the body’s antioxidant defense systems.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Anticancer Activity: this compound induces apoptosis and cellular senescence in cancer cells by activating adenosine monophosphate-activated protein kinase and other signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Cyanidin 3-O-galactoside is part of a larger group of anthocyanins, which include:
- Cyanidin 3-glucoside
- Delphinidin 3-glucoside
- Pelargonidin 3-glucoside
- Peonidin 3-glucoside
- Petunidin 3-glucoside
- Malvidin 3-glucoside
Compared to these similar compounds, cyanidin 3-galactoside is unique due to its specific glycosylation pattern and its high abundance in certain fruits . This unique structure contributes to its distinct chemical properties and biological activities .
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWHWFONKJEUEF-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O11+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[7,11-Bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;hydron;iron(3+)](/img/structure/B1230461.png)





![5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1230474.png)
![N-butyl-2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]acetamide](/img/structure/B1230476.png)
![1-[2-(Dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1230477.png)

![methyl (E)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1230479.png)


